PZ-II-029 PZ-II-029 PZ-II-029 is a α6β3γ2-selective GABAA channel modulator.
Brand Name: Vulcanchem
CAS No.: 164025-44-9
VCID: VC0540784
InChI: InChI=1S/C18H15N3O3/c1-23-12-5-3-11(4-6-12)21-18(22)15-10-19-16-9-13(24-2)7-8-14(16)17(15)20-21/h3-10,20H,1-2H3
SMILES: COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC
Molecular Formula: C18H15N3O3
Molecular Weight: 321.3 g/mol

PZ-II-029

CAS No.: 164025-44-9

Cat. No.: VC0540784

Molecular Formula: C18H15N3O3

Molecular Weight: 321.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PZ-II-029 - 164025-44-9

Specification

CAS No. 164025-44-9
Molecular Formula C18H15N3O3
Molecular Weight 321.3 g/mol
IUPAC Name 7-methoxy-2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Standard InChI InChI=1S/C18H15N3O3/c1-23-12-5-3-11(4-6-12)21-18(22)15-10-19-16-9-13(24-2)7-8-14(16)17(15)20-21/h3-10,20H,1-2H3
Standard InChI Key CGOOCGJMECBDCB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC
Appearance Solid powder

Introduction

PZ-II-029, also known as 7-methoxy-2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one or 2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one, belongs to the pyrazoloquinolinone (PQ) class of compounds . It has been referenced in scientific literature under alternative names including "Compound 6" . The compound is registered with CAS number 164025-44-9 .

Structural and Physicochemical Properties

PZ-II-029 has the molecular formula C18H15N3O3 and a molecular weight of 321.33 g/mol . Its chemical structure features a pyrazoloquinolinone scaffold with methoxy substitutions at specific positions, creating its unique pharmacological profile.

PropertyValue
Molecular FormulaC18H15N3O3
Molecular Weight321.33 g/mol
Physical AppearanceWhite to light brown powder
Hydrogen Bond Donors1
Rotatable Bonds3
Topological Polar Surface Area68.62 Ų
XLogP3
SolubilitySoluble in DMSO (10 mg/mL, clear)
Storage Recommendation2-8°C

Table 1: Physicochemical properties of PZ-II-029

Pharmacological Profile

Receptor Selectivity Profile

PZ-II-029 demonstrates exceptional selectivity for α6β3γ2 GABAA receptors. Comparative analysis has shown that PZ-II-029 exhibits the highest functional selectivity for positive modulation at α6β3γ2 GABAA receptors among tested compounds, with minimal activity at other αxβ3γ2 (x = 1–5) subtypes .

GABAA Receptor SubtypeModulatory Effect of PZ-II-029
α6β3γ2Strong positive modulation
α6β2γ2Positive modulation
α1β3γ2Minimal modulation
α2β3γ2Minimal modulation
α3β3γ2Minimal modulation
α4β3γ2Minimal modulation
α5β3γ2Minimal modulation

Table 2: Selective modulatory effects of PZ-II-029 across GABAA receptor subtypes

This selective modulation profile makes PZ-II-029 particularly valuable for investigating the physiological roles of α6-containing GABAA receptors without interference from effects on other receptor subtypes.

Developmental Significance

PZ-II-029 represents a significant advancement in the development of subtype-selective GABAA receptor modulators. It is among the first highly specific positive modulators identified for α6β2/3γ2 receptors , serving as a prototype for α6β3γ2-preferring pyrazoloquinolinones .

The development of PZ-II-029 emerged from systematic structural modifications of earlier pyrazoloquinolinone compounds. Researchers investigated a series of structural analogues of CGS 9895 (2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one) for their ability to modulate GABAA-induced currents across various receptor subtypes . Through this process, PZ-II-029 was identified as having superior selectivity for α6β3γ2 receptors.

This compound's development represents a crucial step toward understanding the functional significance of specific GABAA receptor subtypes and has opened new avenues for potential therapeutic applications.

Research Findings and Applications

Migraine Research

One of the most promising applications for PZ-II-029 is in migraine research and potential treatment. Studies have demonstrated that α6-containing GABAA receptors are expressed in trigeminal ganglia (TG), which are central to the trigeminal vascular system (TGVS) involved in migraine pathogenesis .

In a rat migraine model, PZ-II-029 demonstrated significant inhibition of both central and peripheral trigeminal responses. When administered at doses of 3–10 mg/kg (intraperitoneal), it effectively attenuated:

  • Trigeminal cervical complex (TCC) neuronal activation

  • Trigeminal ganglia calcitonin gene-related peptide immunoreactivity (CGRP-ir) elevation

  • Dural CGRP depletion induced by capsaicin

These effects were comparable to those observed with topiramate, a clinically effective antimigraine agent, suggesting therapeutic potential for PZ-II-029 in migraine treatment .

Mechanistic Studies

PZ-II-029 has been instrumental in exploring the binding mechanisms of pyrazoloquinolinones at the extracellular α+/β- interface of GABAA receptors. Computational studies using molecular modeling and docking approaches have utilized PZ-II-029 to investigate the structural basis for its selectivity .

These studies have revealed important insights into:

  • The binding pose of pyrazoloquinolinones at the α+/β- interface

  • Structural features that determine subtype selectivity

  • Potential for rational design of novel compounds with enhanced selectivity profiles

Experimental Data

In Vitro Studies

PZ-II-029 has been extensively characterized in recombinant expression systems using Xenopus laevis oocytes to evaluate its effects on GABAA receptor function. These studies employed two-electrode voltage clamp methods to measure GABA-induced currents in the presence of PZ-II-029 .

Key findings from these in vitro studies include:

  • PZ-II-029 potentiates GABA-induced currents at α6β3γ2 receptors with significantly higher efficacy compared to other GABAA receptor subtypes.

  • The modulation occurs through binding at the extracellular α+/β- interfaces rather than the classical benzodiazepine binding site.

  • Structure-activity relationship studies with related compounds have helped identify the structural determinants of this selectivity.

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